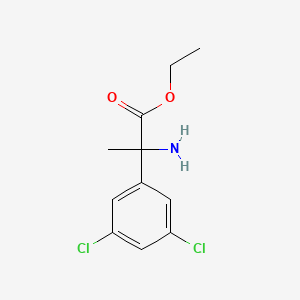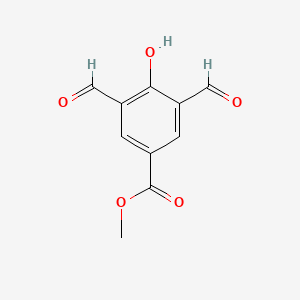![molecular formula C14H12N2OS B3003915 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)
5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Electrophilic Ipso-Substitution Reactions: This compound has been studied for its behavior in electrophilic ipso-substitution reactions. For instance, reactions with a nitrating mixture can lead to various outcomes depending on the presence of substituents in specific positions of the pyrimidine and thiophene rings. Such reactions can result in the substitution of methyl groups by nitro groups or the oxidation to carboxyl groups, forming corresponding 5-carboxy derivatives (B. Zh. et al., 2013).
Biological Activities and Applications
- Synthesis for Analgesic and Anti-inflammatory Applications: A study focused on synthesizing novel derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for potential analgesic and anti-inflammatory applications. These compounds were tested in animal models and compared against standard drugs like diclofenac sodium. Some derivatives showed significant activity in this context (V. Alagarsamy et al., 2007).
Synthesis and Structural Studies
- New Routes to Derivatives: Research has been conducted to develop new synthetic routes for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. These include methods like heterocyclization of specific precursors and air oxidation. Such studies are crucial for understanding the compound's chemical behavior and potential for further modifications (A. Davoodnia et al., 2009).
Quantum Chemical Studies
- Electronic Structure and Reactivity: Quantum chemical calculations have been performed to understand the energies, electronic structures, and geometries of products and intermediates involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. These studies provide insights into the mechanisms of reactions like ipso-nitration and the effects of substituents on the compound's behavior (M. K. Mamarahmonov et al., 2014).
Antimicrobial Studies
- Synthesis for Antimicrobial Activity: Research has been conducted on the synthesis of new derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with potential antimicrobial activities. These compounds have been tested against various microorganisms, revealing their moderate activity and highlighting their potential as antimicrobial agents (S. Vlasov et al., 2022).
Nonlinear Optical Exploration
- NLO Properties: The compound and its derivatives have been the subject of studies exploring their nonlinear optical (NLO) properties. These investigations are significant for potential applications in fields like optoelectronics (A. Hussain et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa , suggesting that this compound may also target bacterial cells.
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one . .
Propriétés
IUPAC Name |
5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-9(2)18-14-11(8)13(17)15-12(16-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOCOYPAILNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)



![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)

![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)
![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)


